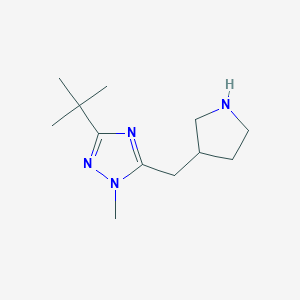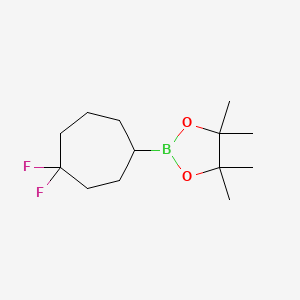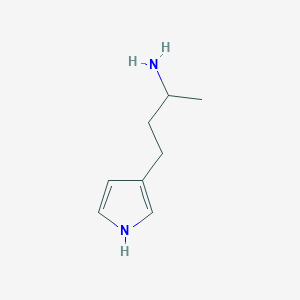![molecular formula C8H15NO B13483637 3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
3-Methyl 2-Oxa-7-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxa-7-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of free radical chemistry, where radicals are generated and subsequently induce cyclization to form the spiro ring . Another approach involves the intramolecular ipso-cyclization of specific precursors under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for 3-methyl-2-oxa-7-azaspiro[4.4]nonane are not extensively documented, the scalable synthesis of similar spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-Methyl-2-oxa-7-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism by which 3-methyl-2-oxa-7-azaspiro[4.4]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-7-azaspiro[4.4]nonane: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Contains an additional nitrogen atom and a carbonyl group.
Uniqueness
3-Methyl-2-oxa-7-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-methyl-2-oxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-4-8(6-10-7)2-3-9-5-8/h7,9H,2-6H2,1H3 |
Clave InChI |
JSLRCXOKKHZXMO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CCNC2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)
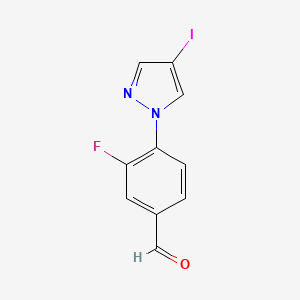
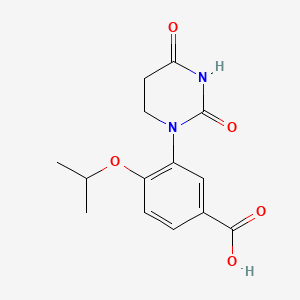
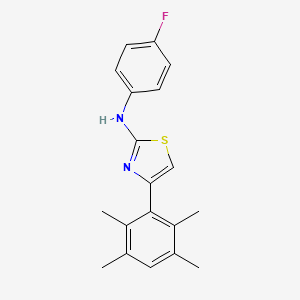
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
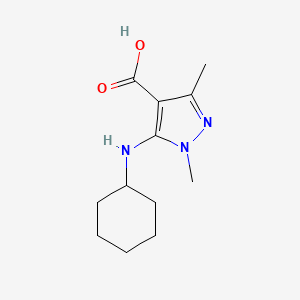
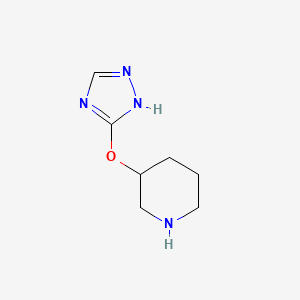
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
